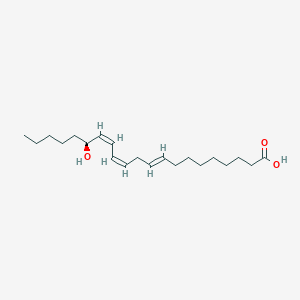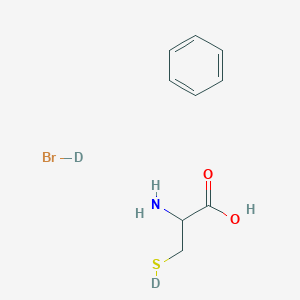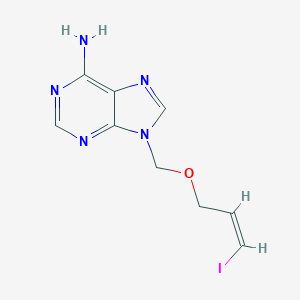![molecular formula C23H21N3O3S B237109 N-[3-({[(2-methoxy-3-methylbenzoyl)amino]carbothioyl}amino)phenyl]benzamide](/img/structure/B237109.png)
N-[3-({[(2-methoxy-3-methylbenzoyl)amino]carbothioyl}amino)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-({[(2-methoxy-3-methylbenzoyl)amino]carbothioyl}amino)phenyl]benzamide, also known as Compound 1, is a novel small molecule that has gained attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of N-[3-({[(2-methoxy-3-methylbenzoyl)amino]carbothioyl}amino)phenyl]benzamide 1 is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. One study found that this compound 1 can inhibit the activity of the enzyme HDAC6, which is involved in the regulation of gene expression and cell growth. Another study found that this compound 1 can inhibit the activation of the NF-κB signaling pathway, which is involved in the inflammatory response and cell survival.
Biochemical and Physiological Effects
This compound 1 has been shown to have several biochemical and physiological effects in vitro and in vivo. One study found that this compound 1 can induce cell cycle arrest and apoptosis in cancer cells, suggesting that it may have potential as an anticancer agent. Another study found that this compound 1 can reduce the production of reactive oxygen species and oxidative stress, which are involved in the development of several diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[3-({[(2-methoxy-3-methylbenzoyl)amino]carbothioyl}amino)phenyl]benzamide 1 has several advantages for lab experiments, including its stability, solubility, and specificity. However, there are also some limitations to its use, including its cost, availability, and potential toxicity.
Direcciones Futuras
There are several future directions for the research and development of N-[3-({[(2-methoxy-3-methylbenzoyl)amino]carbothioyl}amino)phenyl]benzamide 1. One direction is to further investigate its potential as an anticancer agent, including its efficacy and safety in preclinical and clinical trials. Another direction is to explore its potential as a therapeutic agent for other diseases, such as inflammatory disorders and neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound 1 and its potential interactions with other drugs and compounds.
Métodos De Síntesis
The synthesis of N-[3-({[(2-methoxy-3-methylbenzoyl)amino]carbothioyl}amino)phenyl]benzamide 1 involves several steps, including the condensation of 2-methoxy-3-methylbenzoic acid with thionyl chloride to form 2-methoxy-3-methylbenzoyl chloride. This intermediate is then reacted with 4-aminobenzenethiol to form 2-methoxy-3-methyl-N-(4-aminophenyl)benzamide. The final step involves the reaction of this intermediate with 3-chloro-4-nitrobenzoyl chloride to form this compound 1.
Aplicaciones Científicas De Investigación
N-[3-({[(2-methoxy-3-methylbenzoyl)amino]carbothioyl}amino)phenyl]benzamide 1 has been the subject of several scientific research studies due to its potential therapeutic applications. One study found that this compound 1 has anti-inflammatory properties and can inhibit the production of cytokines, which are involved in the inflammatory response. Another study found that this compound 1 can inhibit the growth of cancer cells in vitro and in vivo, suggesting that it may have potential as an anticancer agent.
Propiedades
Fórmula molecular |
C23H21N3O3S |
|---|---|
Peso molecular |
419.5 g/mol |
Nombre IUPAC |
N-[(3-benzamidophenyl)carbamothioyl]-2-methoxy-3-methylbenzamide |
InChI |
InChI=1S/C23H21N3O3S/c1-15-8-6-13-19(20(15)29-2)22(28)26-23(30)25-18-12-7-11-17(14-18)24-21(27)16-9-4-3-5-10-16/h3-14H,1-2H3,(H,24,27)(H2,25,26,28,30) |
Clave InChI |
WCGJQUZASQDQPV-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1OC)C(=O)NC(=S)NC2=CC=CC(=C2)NC(=O)C3=CC=CC=C3 |
SMILES canónico |
CC1=C(C(=CC=C1)C(=O)NC(=S)NC2=CC=CC(=C2)NC(=O)C3=CC=CC=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B237026.png)
![Dimethyl 5-({[(2-methoxy-3-methylbenzoyl)amino]carbothioyl}amino)isophthalate](/img/structure/B237027.png)


![1-[4-(4-Methoxyphenyl)piperazin-1-yl]propan-1-one](/img/structure/B237040.png)
![[1-(3,4,5,11,17,18,19-Heptahydroxy-8,14-dioxo-9,13-dioxatricyclo[13.4.0.02,7]nonadeca-1(19),2,4,6,15,17-hexaen-10-yl)-3-oxo-1-(3,4,5-trihydroxybenzoyl)oxypropan-2-yl] 2-[[11,37-diformyl-4,5,6,14,21,22,25,26,30,31,32,44,45,46,49,50,56-heptadecahydroxy-9,17,35,41,53,59-hexaoxo-12,38-bis[(3,4,5-trihydroxybenzoyl)oxy]-2,10,16,28,36,40,54,60-octaoxanonacyclo[37.11.6.413,27.03,8.018,23.029,34.042,47.048,52.024,58]hexaconta-1(50),3,5,7,18,20,22,24,26,29,31,33,42,44,46,48,51,57-octadecaen-20-yl]oxy]-3,4,5-trihydroxybenzoate](/img/structure/B237049.png)
![4-cyano-2-fluoro-N-[2-(4-isopropylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B237064.png)
![N-{2-[4-(diethylamino)-2-methylphenyl]-6-methyl-2H-benzotriazol-5-yl}-5-nitrofuran-2-carboxamide](/img/structure/B237066.png)



![Ethyl 4-(4-acetylpiperazin-1-yl)-3-[(3,4-dichlorobenzoyl)amino]benzoate](/img/structure/B237102.png)
![5-bromo-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-2-furamide](/img/structure/B237104.png)
